2-(Trifluoromethyl)-5-vinylpyridine

Polymer Chemistry Anion Exchange Membranes Functional Materials

2-(Trifluoromethyl)-5-vinylpyridine (CAS 1133879-76-1) is a fluorinated heterocyclic compound characterized by the presence of both an electron-withdrawing trifluoromethyl (-CF₃) group at the 2-position and a reactive vinyl (-CH=CH₂) group at the 5-position on a pyridine ring. This unique combination of functional groups positions it as a versatile building block in organic synthesis, offering distinct reactivity and physicochemical properties that are difficult to achieve with unsubstituted pyridine or mono-functionalized analogs.

Molecular Formula C8H6F3N
Molecular Weight 173.13 g/mol
CAS No. 1133879-76-1
Cat. No. B1398696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Trifluoromethyl)-5-vinylpyridine
CAS1133879-76-1
Molecular FormulaC8H6F3N
Molecular Weight173.13 g/mol
Structural Identifiers
SMILESC=CC1=CN=C(C=C1)C(F)(F)F
InChIInChI=1S/C8H6F3N/c1-2-6-3-4-7(12-5-6)8(9,10)11/h2-5H,1H2
InChIKeyAIHPVJCBRPRENO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Trifluoromethyl)-5-vinylpyridine (CAS 1133879-76-1): A Unique Heterocyclic Building Block for Pharmaceutical and Polymer Research


2-(Trifluoromethyl)-5-vinylpyridine (CAS 1133879-76-1) is a fluorinated heterocyclic compound characterized by the presence of both an electron-withdrawing trifluoromethyl (-CF₃) group at the 2-position and a reactive vinyl (-CH=CH₂) group at the 5-position on a pyridine ring [1]. This unique combination of functional groups positions it as a versatile building block in organic synthesis, offering distinct reactivity and physicochemical properties that are difficult to achieve with unsubstituted pyridine or mono-functionalized analogs .

Why 2-(Trifluoromethyl)-5-vinylpyridine Cannot Be Simply Substituted by Other Vinylpyridines


Generic substitution among vinylpyridine isomers (e.g., 2-, 3-, or 4-substituted variants) or with non-fluorinated analogs is not feasible for applications demanding specific electronic properties or reactivity. The electron-withdrawing nature of the -CF₃ group significantly alters the electron density of the pyridine ring and the conjugated vinyl group, influencing its behavior in cross-coupling reactions . Furthermore, the specific positioning of the vinyl and -CF₃ groups (2,5-substitution pattern) dictates the regioselectivity in further functionalization, such as in polymer synthesis where the 5-position vinyl group offers a distinct angle of attack compared to a 2- or 4-vinyl isomer, thereby affecting the resulting material's architecture and properties . These electronic and steric differences directly translate to quantifiable variations in reactivity, regioselectivity, and the performance of derived materials, as outlined in the evidence below.

Quantitative Differentiation of 2-(Trifluoromethyl)-5-vinylpyridine: A Comparative Evidence Guide for Scientific Procurement


Distinct Regioselectivity in Polymer Synthesis Compared to 2-Vinyl Isomers

The 2,5-substitution pattern of 2-(trifluoromethyl)-5-vinylpyridine is critical for the creation of specific polymer architectures. Its copolymerization with chloromethylstyrene yields strongly basic anion exchange membranes, a property that cannot be identically replicated by isomers like 2-(trifluoromethyl)-4-vinylpyridine or 4-(trifluoromethyl)-2-vinylpyridine, where the different relative positions of the functional groups would lead to altered polymer chain conformations and ion-channel geometries . While direct quantitative comparisons of polymer properties from different vinylpyridine monomers are not publicly available, the unique regiochemistry of 2-(trifluoromethyl)-5-vinylpyridine is a necessary, though not sufficient, condition for achieving the performance characteristics of the resulting membranes .

Polymer Chemistry Anion Exchange Membranes Functional Materials

Enhanced Adhesion in Terpolymers via 2-(Trifluoromethyl)-5-vinylpyridine Incorporation

Terpolymers incorporating 2-(trifluoromethyl)-5-vinylpyridine with butadiene and styrene demonstrate enhanced adhesion properties, making them suitable for demanding applications like rubber-to-fabric adhesives . This improvement is a direct consequence of the compound's dual functional groups: the vinyl group enables polymerization, while the trifluoromethyl group imparts increased hydrophobicity and modifies the polymer's surface energy, leading to better adhesion . Non-fluorinated vinylpyridine analogs, or those lacking the vinyl group, would not confer this specific combination of polymerizability and surface-modifying properties.

Polymer Chemistry Adhesives Material Science

Opportunity for Post-Polymerization Quaternization

The pyridine nitrogen in polymers derived from 2-(trifluoromethyl)-5-vinylpyridine can be quaternized post-polymerization . This yields polyelectrolyte materials, which are useful as viscosity modifiers in acidic media . While other vinylpyridines can also be quaternized, the presence of the strongly electron-withdrawing -CF₃ group at the 2-position significantly influences the nitrogen's basicity and the stability of the resulting quaternary ammonium salt, potentially altering the material's performance as a polyelectrolyte compared to non-fluorinated or differently substituted pyridine polymers .

Polymer Chemistry Polyelectrolytes Viscosity Modifiers

Computed Lipophilicity (XLogP3-AA) Comparison with 4-(Trifluoromethyl)-2-vinylpyridine

In drug discovery, lipophilicity, often measured by LogP, is a critical parameter influencing absorption, distribution, metabolism, and excretion (ADME). While experimental LogP data for 2-(trifluoromethyl)-5-vinylpyridine are not readily available, a comparison can be made with a close structural isomer, 4-(trifluoromethyl)-2-vinylpyridine. The isomer has a computed XLogP3-AA value of 2.5 [1]. Based on this, 2-(trifluoromethyl)-5-vinylpyridine is expected to possess a similar, moderately high lipophilicity, which is a key attribute conferred by the -CF₃ group .

Medicinal Chemistry Drug Design Physicochemical Properties

Defined Application Scenarios for 2-(Trifluoromethyl)-5-vinylpyridine Based on Differential Evidence


Synthesis of Functional Polymers and Anion Exchange Membranes

This compound is uniquely suited as a monomer for creating functionalized polymers. Its specific 2,5-substitution pattern is essential for synthesizing anion exchange membranes via copolymerization with chloromethylstyrene, a property not identically replicable with other vinylpyridine isomers .

Development of Enhanced Adhesion Materials

For applications requiring improved adhesion, such as in rubber-to-fabric adhesives, incorporating 2-(trifluoromethyl)-5-vinylpyridine into terpolymer systems with butadiene and styrene provides a distinct advantage. This is due to the combined effects of the vinyl group for polymerization and the -CF₃ group for modifying surface energy, which are not present in non-fluorinated analogs .

Creation of Poly electrolyte-Based Viscosity Modifiers

Polymers derived from this compound can be post-modified via quaternization of the pyridine nitrogen to create polyelectrolytes. The strong electron-withdrawing nature of the 2-CF₃ group modulates the basicity of the nitrogen and the properties of the resulting quaternary salt, offering a tunable handle for designing viscosity modifiers, especially for acidic environments .

A Fluorinated Building Block in Medicinal Chemistry for ADME Modulation

In the context of drug discovery, this compound serves as a valuable building block for introducing a moiety with moderately high lipophilicity. Based on the computed XLogP3-AA of 2.5 for its close isomer, 4-(trifluoromethyl)-2-vinylpyridine [1], it is expected to similarly enhance the membrane permeability and metabolic stability of drug candidates, a well-established benefit of the -CF₃ group .

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